1-Carbamimidoyl-1,2-dimethylguanidine
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Overview
Description
Metformin extended-release (XR) is a widely used oral antihyperglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. It belongs to the biguanide class of medications and is known for its ability to improve glycemic control without causing significant hypoglycemia. Metformin XR is designed to release the active ingredient slowly over time, allowing for once-daily dosing and improved patient compliance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metformin XR is synthesized through a series of chemical reactions involving the condensation of dimethylamine and cyanoguanidine. The reaction typically occurs under controlled conditions with the use of solvents and catalysts to ensure high yield and purity. The final product is then formulated into extended-release tablets using a dual polymer matrix that allows for the gradual release of the active ingredient .
Industrial Production Methods
Industrial production of metformin XR involves large-scale synthesis followed by granulation, compression, and coating processes. The granulation process ensures uniform particle size and distribution, while the compression and coating processes create the extended-release formulation. Quality control measures are implemented at each stage to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Metformin XR undergoes various chemical reactions, including:
Oxidation: Metformin can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Metformin can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used
Major Products Formed
The major products formed from these reactions include various degradation products and substituted derivatives of metformin. These products are typically identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Metformin XR has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug release kinetics and formulation development.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Extensively studied for its role in managing type 2 diabetes, polycystic ovary syndrome (PCOS), and potential anti-cancer properties.
Industry: Used in the development of extended-release formulations and combination therapies .
Mechanism of Action
Metformin XR exerts its effects through several mechanisms:
Inhibition of Hepatic Glucose Production: Metformin reduces gluconeogenesis and glycogenolysis in the liver.
Improvement of Insulin Sensitivity: It enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.
Reduction of Intestinal Glucose Absorption: Metformin decreases the absorption of glucose from the gastrointestinal tract.
Activation of AMP-Activated Protein Kinase (AMPK): This pathway plays a crucial role in the regulation of glucose and lipid metabolism
Comparison with Similar Compounds
Similar Compounds
Phenformin: Another biguanide with similar antihyperglycemic properties but withdrawn due to the risk of lactic acidosis.
Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.
Sitagliptin: Often combined with metformin in formulations like Janumet for enhanced glycemic control
Uniqueness of Metformin XR
Metformin XR stands out due to its extended-release formulation, which improves patient compliance by reducing the frequency of dosing. It also has a favorable safety profile compared to other biguanides, with a lower risk of lactic acidosis and gastrointestinal side effects .
Metformin XR continues to be a cornerstone in the management of type 2 diabetes and is the subject of ongoing research exploring its potential benefits in various medical conditions.
Properties
Molecular Formula |
C4H11N5 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-dimethylguanidine |
InChI |
InChI=1S/C4H11N5/c1-8-4(7)9(2)3(5)6/h1-2H3,(H3,5,6)(H2,7,8) |
InChI Key |
LJVNRPAERZRHDF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)C(=N)N |
Origin of Product |
United States |
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